molecular formula C5H7NS B008385 (Isothiocyanatomethyl)cyclopropane CAS No. 6068-90-2

(Isothiocyanatomethyl)cyclopropane

Cat. No. B008385
CAS RN: 6068-90-2
M. Wt: 113.18 g/mol
InChI Key: YRJONJBJAYHHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (Isothiocyanatomethyl)cyclopropane involves innovative techniques such as AlCl3-promoted [3 + 2] annulation reactions, providing a method to synthesize densely substituted dihydrothiophenes and related structures efficiently. Cyclopropane derivatives are pivotal in these syntheses, showcasing the versatility of cyclopropane chemistry in creating complex molecular architectures (Sun et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to (Isothiocyanatomethyl)cyclopropane is analyzed through various spectroscopic methods, including NMR and GC/EI-MS, to confirm the structure of synthesized mesogens and intermediate products. This structural confirmation is crucial in understanding the effects of different core units on mesomorphic and physical properties (Wan et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane units, such as intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols, exhibit the ability to create medium-sized bicyclic compounds, demonstrating the flexibility of cyclopropane derivatives in synthetic organic chemistry (Iwasawa et al., 1999).

Physical Properties Analysis

The analysis of physical properties, particularly in liquid crystal research, highlights the significance of cyclopropane and isothiocyanate derivatives. These studies explore the melting points, nematic phase range, birefringence, and dielectric anisotropy values, illustrating the impact of cyclopropane-based cores on liquid crystal properties and providing insights into the structural-property relationships through Density Functional Theory (DFT) calculations (Wan et al., 2021).

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives and their reactions with isothiocyanates in (3 + 2) cycloadditions showcase the broad substrate scope, high yields, and defined chemoselectivity of these reactions. Such studies are vital for understanding the stereochemical outcomes and mechanisms underlying the synthesis of five-membered heterocycles (Goldberg et al., 2012).

Scientific Research Applications

Chemistry of Cyclopropyl Derivatives

The chemistry of cyclopropyl groups, including derivatives such as (isothiocyanatomethyl)cyclopropane, is a broad field with numerous applications in organic synthesis and material science. Cyclopropyl derivatives are known for their unique structural properties, such as ring strain and reactivity, making them valuable in various synthetic transformations. For instance, the preparation and use of cyclopropyl derivatives in organic synthesis are well-documented, highlighting their role in constructing complex molecular architectures (Rappoport, 1995).

Cycloaddition Reactions

Donor-acceptor cyclopropanes, such as (isothiocyanatomethyl)cyclopropane, participate in cycloaddition reactions, including (3 + 2) cycloadditions with heterocumulenes like isocyanates and isothiocyanates. These reactions are crucial for synthesizing five-membered heterocycles, offering broad substrate scope, high yields, and defined chemoselectivity. The choice of Lewis acid can significantly affect the stereochemical outcome of these reactions, demonstrating the versatility of cyclopropyl derivatives in synthetic organic chemistry (Goldberg et al., 2012).

Cyclization and Cycloaddition Reactions

Activated cyclopropanes serve as essential building blocks in organic chemistry, utilized in cyclization and cycloaddition reactions for cyclic compound synthesis. The review by Simone and Waser (2009) emphasizes the increasing utility of activated cyclopropanes in organic synthesis, combining modern catalytic methods with established reactivity to enhance control over reaction selectivity and enable complex natural product synthesis (Simone & Waser, 2009).

Drug Development Applications

The cyclopropyl ring, including its derivatives, has seen increasing use in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropane ring's structural features, such as coplanarity and enhanced π-character of C-C bonds, contribute to drugs' properties, addressing challenges in drug discovery like potency enhancement and off-target effect reduction (Talele, 2016).

Direct N-Cyclopropylation

The direct transfer of cyclopropyl groups to nitrogen atoms in heterocycles or amides is significant in medicinal chemistry, providing spatial and electronic features combined with high metabolic stability. This method facilitates the N-cyclopropylation of cyclic amides and azoles, enhancing the diversity of nitrogenated compounds in pharmaceutical research (Gagnon et al., 2007).

Safety And Hazards

(Isothiocyanatomethyl)cyclopropane may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

isothiocyanatomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c7-4-6-3-5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJONJBJAYHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383655
Record name (isothiocyanatomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isothiocyanatomethyl)cyclopropane

CAS RN

6068-90-2
Record name (isothiocyanatomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isothiocyanatomethyl)cyclopropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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